molecular formula C12H14N2O3 B014861 5-Ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione CAS No. 61837-65-8

5-Ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione

Cat. No. B014861
CAS RN: 61837-65-8
M. Wt: 234.25 g/mol
InChI Key: OQPLORUDZLXXPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies aimed at modifying structural elements to achieve desired biological activities or to understand the structure-activity relationship (SAR). For instance, the synthesis of analogs targeting ERK1/2 substrate-specific inhibitors highlights the importance of substituent positioning for enhancing biological activity (Li et al., 2009). Additionally, the synthesis of 5-amino-3-methylimidazolidine-2,4-dione and its derivatives provides a basis for understanding the synthetic routes that can potentially be adapted for the compound (Witchard & Watson, 2010).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods are crucial for determining the molecular structure of compounds. For example, studies on related imidazolidine derivatives reveal insights into their non-planar configurations and the interactions stabilizing their conformations (Aydın et al., 2013). These methods provide a foundation for analyzing the molecular structure of 5-Ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione.

Chemical Reactions and Properties

The chemical behavior of imidazolidine derivatives involves various reactions, such as those with nitromethane and aryl isocyanates, leading to specific products with established structures and reactivities (Shimizu et al., 1986). Understanding these reactions provides insight into the potential chemical properties and reactivities of the compound in focus.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are essential for understanding the practical aspects of handling and applying these compounds. Studies on related compounds, such as those focusing on photophysical properties, offer valuable insights into their behavior in various conditions (Deshmukh & Sekar, 2015).

Scientific Research Applications

1. Substrate-Specific ERK1/2 Inhibition

Research has shown that analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, which are related to 5-Ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione, have potential as substrate-specific ERK1/2 inhibitors. These compounds have been characterized in human leukemia U937 cells to define pharmacophores and show promising activities in inhibiting cell proliferation and inducing apoptosis (Li et al., 2009).

2. Antidiabetic and Hypolipidemic Activities

Studies on analogs of 5-Ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione have indicated hypoglycemic and hypolipidemic activities. These compounds have been evaluated using genetically obese and diabetic mice, showing potential as therapeutic agents in diabetes management (Sohda et al., 1982).

3. Antimicrobial Activities

Some derivatives of 5-Ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione have shown promising antimicrobial activities. These include a variety of synthesized compounds that have been tested against pathogens like Staphylococcus aureus, Proteus vulgaris, and Candida albicans, indicating potential in developing new antimicrobial agents (Magd El-Din et al., 2007).

4. Receptor-Ligand Interactions in Neurological Therapeutics

Research has also focused on the receptor-ligand interactions of 5-Ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione derivatives for potential use in neurological therapeutics. These studies involve computer-aided insights and molecular modeling to understand interactions with serotonin receptors, which could be significant in developing antidepressants and anxiolytics (Kucwaj-Brysz et al., 2018).

Future Directions

Please note that this information is based on the available web search results and may not be comprehensive or up-to-date. For more detailed information, please refer to scientific literature or consult with a subject matter expert.


properties

IUPAC Name

5-ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-3-12(8-4-6-9(15)7-5-8)10(16)14(2)11(17)13-12/h4-7,15H,3H2,1-2H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPLORUDZLXXPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)C)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20977407
Record name 5-Ethyl-2-hydroxy-5-(4-hydroxyphenyl)-3-methyl-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione

CAS RN

61837-65-8
Record name 4-Hydroxymephenytoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061837658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Ethyl-2-hydroxy-5-(4-hydroxyphenyl)-3-methyl-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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